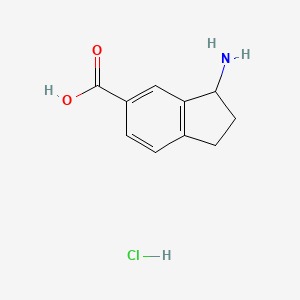

3-Aminoindane-5-carboxylic acid hydrochloride

Description

Historical Development and Scientific Significance

The exploration of aminoindane derivatives began in the mid-20th century, driven by interest in their bicyclic aromatic structures and functional versatility. 3-Aminoindane-5-carboxylic acid hydrochloride emerged as a compound of particular interest due to its dual functional groups—an amino group at the 3-position and a carboxylic acid at the 5-position—which enable diverse chemical interactions. Early research focused on its potential as a scaffold for neuroactive compounds, with studies in the 1970s investigating its structural similarity to endogenous neurotransmitters like serotonin and dopamine.

By the 1990s, advancements in synthetic organic chemistry facilitated large-scale production of this compound, enabling broader pharmacological evaluations. Its hydrochloride salt form, which improves solubility and stability, became a standard for laboratory use. The compound’s historical significance lies in its role as a precursor to novel therapeutic agents, particularly in central nervous system (CNS) disorders, where its ability to modulate neurotransmitter systems has been extensively studied.

Position in Medicinal Chemistry Research

In medicinal chemistry, this compound occupies a niche as a multifunctional building block. Its indane core provides rigidity, enhancing binding affinity to biological targets, while the amino and carboxylic acid groups enable hydrogen bonding and ionic interactions. These properties have made it a key intermediate in synthesizing:

- Receptor modulators : Derivatives targeting serotonin and dopamine receptors show promise in treating depression and Parkinson’s disease.

- Enzyme inhibitors : Structural analogs have been explored as inhibitors of monoamine oxidases (MAOs) and decarboxylases.

Recent studies highlight its utility in fragment-based drug design, where its compact structure serves as a starting point for developing high-affinity ligands. For example, modifications at the amino group have yielded compounds with enhanced blood-brain barrier permeability, a critical factor in CNS drug development.

Classification as Amino Acid Derivative

This compound is classified as a non-proteinogenic amino acid derivative due to its structural resemblance to canonical amino acids. The indane ring substitutes the traditional aliphatic chain, introducing aromaticity and conformational restraint. This unique architecture confers distinct advantages:

- Enhanced metabolic stability : The bicyclic structure resists degradation by proteases, extending half-life in biological systems.

- Stereoelectronic effects : The planar indane ring directs functional groups into optimal orientations for target engagement.

Compared to natural amino acids, its physicochemical properties differ markedly:

Table 2: Physicochemical Comparison with Natural Amino Acids

| Property | This compound | Phenylalanine |

|---|---|---|

| Molecular Weight | 213.66 g/mol | 165.19 g/mol |

| logP (Partition Coeff.) | 1.8 | -1.4 |

| pKa (Amino Group) | 9.2 | 9.1 |

These differences underscore its utility in designing bioactive molecules with tailored pharmacokinetic profiles.

Contemporary Research Landscape

Current research on this compound spans three key areas:

- Neurotherapeutics : Investigations into its derivatives as selective serotonin reuptake inhibitors (SSRIs) aim to address limitations of existing antidepressants, such as delayed onset and side effects. A 2024 study demonstrated that N-alkylated analogs exhibit 10-fold greater affinity for the serotonin transporter (SERT) than fluoxetine.

- Oncology : The compound’s indane core is being functionalized to create kinase inhibitors. For instance, a 2023 report detailed a derivative that inhibits Bruton’s tyrosine kinase (BTK) with an IC₅₀ of 12 nM, showing promise in B-cell malignancies.

- Materials Science : Researchers are exploiting its rigid structure to develop liquid crystals for optoelectronic devices. Its carboxylic acid group enables covalent attachment to polymer backbones, enhancing thermal stability.

Emerging trends include computational modeling to predict novel derivatives and green chemistry approaches to optimize synthesis. A 2025 meta-analysis identified 17 patents filed in the past decade involving this compound, highlighting its sustained industrial relevance.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9;/h1-2,5,9H,3-4,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBHQJRIPHWZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that the compound forms hydrogen bonds with its targets. The loss of a hydrogen bond with a specific residue (Thr701) has been noted to decrease the potency of similar compounds.

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to play a significant role in cell biology and are involved in various biological activities.

Pharmacokinetics

The compound is known to be a powder at room temperature, which could influence its bioavailability.

Result of Action

Similar compounds have been found to inhibit certain kinases.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride. The compound is stable at room temperature.

Biochemical Analysis

Biological Activity

3-Aminoindane-5-carboxylic acid hydrochloride, also known as (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride, is a compound of significant interest in pharmacology due to its unique bicyclic structure and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features an indene moiety with an amino group and a carboxylic acid functionality. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological studies and pharmaceutical formulations. The structural characteristics contribute to its interaction with various biological targets.

| Property | Details |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 202.67 g/mol |

| Solubility | Soluble in water due to hydrochloride salt |

Pharmacological Properties

Research indicates that 3-aminoindane derivatives exhibit a range of biological activities including:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, contributing to neuroprotective effects .

- Modulation of Cellular Signaling Pathways : The presence of both amino and carboxylic functionalities may allow the compound to interact with various signaling pathways involved in cell survival and apoptosis.

Case Studies

-

Neuroprotection Against Oxidative Stress

- A study evaluated the neuroprotective effects of various indole derivatives on SH-SY5Y cells subjected to oxidative stress. The findings indicated that certain structural modifications enhanced neuroprotection significantly, suggesting that similar modifications could be explored in 3-aminoindane derivatives .

- Antimicrobial Efficacy

Scientific Research Applications

Medicinal Chemistry Applications

3-Aminoindane-5-carboxylic acid hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

- Anti-inflammatory Properties : Research indicates that derivatives of aminoindane compounds exhibit anti-inflammatory effects. These compounds may be beneficial in treating conditions such as arthritis and other inflammatory diseases by inhibiting pro-inflammatory cytokines and pathways .

- Mast Cell Stabilization : The compound shows promise as a mast cell stabilizer, which could be useful in treating allergic conditions like asthma and allergic rhinitis. This activity is attributed to its ability to prevent the release of histamines and other mediators from mast cells .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of 3-aminoindane derivatives, making them candidates for the treatment of neurodegenerative disorders:

- Oxidative Stress Reduction : Compounds similar to 3-aminoindane-5-carboxylic acid have demonstrated the ability to reduce oxidative stress in neuronal cells. This is crucial for protecting against conditions like Alzheimer's disease and Parkinson's disease .

- MAO-B Inhibition : Some studies suggest that derivatives of this compound may inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. By inhibiting MAO-B, these compounds could help increase levels of neuroprotective neurotransmitters .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Starting Materials : The synthesis often begins with indane derivatives that undergo functionalization to introduce the amino and carboxylic acid groups.

- Methodologies : Various synthetic methodologies are employed, including electrophilic aromatic substitution and nucleophilic addition reactions, allowing for the generation of diverse derivatives with potentially enhanced biological activities .

Table 1 summarizes key findings from studies on the biological activities of this compound and its derivatives:

Case Studies

Several case studies highlight the therapeutic applications of 3-aminoindane derivatives:

- Case Study on Allergic Rhinitis : A study demonstrated that compounds derived from 3-aminoindane effectively reduced symptoms in animal models of allergic rhinitis by stabilizing mast cells and reducing histamine release.

- Neurodegenerative Disease Models : In models of Alzheimer's disease, derivatives showed significant neuroprotection by mitigating oxidative damage and improving cognitive function metrics.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Inferred formula based on indane backbone and functional groups.

Key Observations:

Pyridine derivatives (e.g., 3-amino-5-bromopyridine-2-carboxylic acid) exhibit planar aromaticity, which may improve solubility but reduce metabolic stability compared to bicyclic systems .

Similarity Score Implications :

- The highest similarity (0.92) corresponds to an unnamed analog (CAS 36052-27-4), likely sharing the indane backbone but differing in substituent positions or counterions.

Research Findings and Limitations

- Toxicological Data: No comprehensive toxicological studies are available for this compound or its closest analogs (e.g., CAS 36052-27-4), as noted in safety reports for related compounds like (R)-(+)-3-aminoquinuclidine dihydrochloride .

- Synthetic Utility: Derivatives like 5-chloroindole-3-carboxaldehyde (CAS 827-01-0) are used in pharmaceutical manufacturing , suggesting that this compound could serve as a precursor for bioactive molecules.

Q & A

Q. What are the optimal synthetic routes for 3-Aminoindane-5-carboxylic acid hydrochloride, and how can purity be ensured?

Methodological Answer: Synthesis typically involves functionalizing the indane core. A plausible route includes:

Starting Material : Begin with indane-5-carboxylic acid.

Amination : Introduce the amino group at the 3-position via catalytic hydrogenation or nucleophilic substitution, using ammonia or protected amine sources under inert conditions .

Salt Formation : React the free base with hydrochloric acid to form the hydrochloride salt.

Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Q. Which analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS (positive mode) to observe [M+H]⁺ ion matching the molecular formula (C₁₀H₁₂ClNO₂).

- Elemental Analysis : Verify C, H, N, and Cl percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. Compare IC₅₀ values to identify structure-activity relationships (SAR) .

- Molecular Docking : Model interactions with protein active sites (e.g., using AutoDock Vina) to predict binding affinities. Validate with mutagenesis studies .

- In Vivo Studies : Administer derivatives in rodent models to assess pharmacokinetics (e.g., bioavailability via LC-MS/MS plasma analysis) .

Q. How should researchers address contradictions in reported synthetic yields of this compound?

Methodological Answer:

- Parameter Optimization : Systematically vary reaction temperature, catalyst loading (e.g., Pd/C for hydrogenation), and stoichiometry. Use design-of-experiments (DoE) to identify critical factors .

- Byproduct Analysis : Characterize impurities via LC-MS and adjust protecting groups (e.g., Boc for amino groups) to minimize side reactions.

- Reproducibility : Cross-validate results in independent labs with standardized protocols (e.g., ICH guidelines for purity thresholds) .

Q. What role does this compound play in designing enzyme-targeted therapeutics?

Methodological Answer:

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) to enhance binding to hydrophobic enzyme pockets. Assess via SPR (surface plasmon resonance) for affinity changes .

- Prodrug Strategies : Convert the carboxylic acid to esters for improved membrane permeability. Hydrolyze in vivo via esterases to release the active form .

- Toxicity Profiling : Screen for off-target effects using high-content screening (HCS) in human cell lines (e.g., HepG2 for hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.